1-(Difluoromethyl)-4-(trifluoromethyl)naphthalene
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Overview
Description
1-(Difluoromethyl)-4-(trifluoromethyl)naphthalene is a fluorinated aromatic compound characterized by the presence of both difluoromethyl and trifluoromethyl groups attached to a naphthalene ring
Preparation Methods
One common method is the radical trifluoromethylation of naphthalene derivatives using trifluoromethylating agents such as CF3SO2Na (sodium trifluoromethanesulfinate) under specific reaction conditions . Another approach involves the use of difluoromethylating reagents to introduce the difluoromethyl group onto the naphthalene ring . Industrial production methods often employ these synthetic routes with optimized reaction conditions to achieve high yields and purity.
Chemical Reactions Analysis
1-(Difluoromethyl)-4-(trifluoromethyl)naphthalene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents to modify the functional groups.
Substitution: The compound can undergo substitution reactions, where one or more hydrogen atoms are replaced by other functional groups.
Major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthalene derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various substituents onto the naphthalene ring.
Scientific Research Applications
1-(Difluoromethyl)-4-(trifluoromethyl)naphthalene has a wide range of scientific research applications:
Biology: The compound is used in the study of biological systems, particularly in understanding the interactions of fluorinated compounds with biological molecules.
Mechanism of Action
The mechanism by which 1-(Difluoromethyl)-4-(trifluoromethyl)naphthalene exerts its effects involves interactions with molecular targets and pathways. The presence of fluorine atoms enhances the compound’s ability to participate in various chemical reactions, including radical processes and nucleophilic substitutions . These interactions can lead to the formation of stable intermediates and products, contributing to the compound’s unique properties and reactivity.
Comparison with Similar Compounds
1-(Difluoromethyl)-4-(trifluoromethyl)naphthalene can be compared with other fluorinated aromatic compounds, such as:
Trifluoromethylbenzene: Similar in structure but lacks the difluoromethyl group, resulting in different chemical properties and reactivity.
Difluoromethylbenzene: Contains the difluoromethyl group but lacks the trifluoromethyl group, leading to variations in its applications and behavior in chemical reactions.
Trifluoromethylnaphthalene: Similar to this compound but without the difluoromethyl group, affecting its overall stability and reactivity.
Properties
Molecular Formula |
C12H7F5 |
---|---|
Molecular Weight |
246.18 g/mol |
IUPAC Name |
1-(difluoromethyl)-4-(trifluoromethyl)naphthalene |
InChI |
InChI=1S/C12H7F5/c13-11(14)9-5-6-10(12(15,16)17)8-4-2-1-3-7(8)9/h1-6,11H |
InChI Key |
LDVQSAVRTQOJJF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC=C2C(F)(F)F)C(F)F |
Origin of Product |
United States |
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